methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H18ClFN2O3S and its molecular weight is 468.9 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is 468.0710695 g/mol and the complexity rating of the compound is 894. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. Its unique structure and substituents suggest potential biological activities that are of interest in pharmacological research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C23H17ClF2N2O3S |
Molecular Weight | 491.4 g/mol |
IUPAC Name | This compound |
CAS Number | 624726-65-4 |
The compound features a thiazolo[3,2-a]pyrimidine core with various functional groups that may influence its biological activity.
Interaction with Biological Targets
The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets such as enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Case Studies and Experimental Findings
Research has indicated that thiazolopyrimidine derivatives exhibit a range of biological activities:
-
Antimicrobial Activity : Some studies have shown that similar compounds possess antimicrobial properties against various pathogens.
- Example: A derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties : Thiazolopyrimidines have been explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
- Example: A related compound was found to inhibit cell proliferation in breast cancer cell lines through apoptosis induction mechanisms.
-
Neuropharmacological Effects : Compounds in this class have been evaluated for their effects on the central nervous system (CNS), particularly their interactions with GABA receptors.
- Example: A study indicated that a similar thiazolopyrimidine derivative exhibited anxiolytic effects in animal models by enhancing GABAergic transmission.
In Vitro and In Vivo Studies
Pharmacological evaluations have been conducted to assess the efficacy and safety profiles of this compound:
-
Binding Affinity Studies : Radioligand binding assays have demonstrated the compound's affinity for GABA receptors similar to established benzodiazepines.
- Findings: The compound showed a competitive binding profile with a Ki value comparable to diazepam.
-
Behavioral Tests : In vivo tests using rodent models assessed anxiolytic and sedative effects.
- Results: The compound significantly increased the duration of sleep induced by pentobarbital, indicating potential hypnotic properties.
Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against common pathogens |
Anticancer | Induces apoptosis in cancer cells |
CNS Effects | Anxiolytic and sedative properties |
Properties
IUPAC Name |
methyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O3S/c1-14-21(23(30)31-2)19(12-11-15-7-4-3-5-8-15)28-22(29)20(32-24(28)27-14)13-16-17(25)9-6-10-18(16)26/h3-13,19H,1-2H3/b12-11+,20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOMGVCBFWKERG-MUUKASMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=CC=C3Cl)F)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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